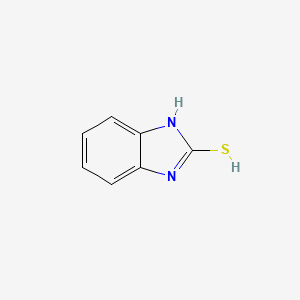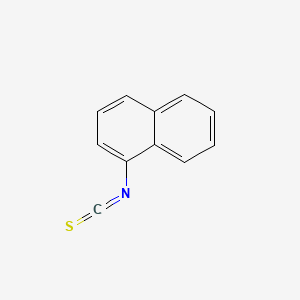![molecular formula C9H12O2 B7722626 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 32190-82-2](/img/structure/B7722626.png)
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with the molecular formula C9H12O2. It is characterized by a bicyclo[2.2.1]heptane structure with a carboxylic acid functional group and a methyl group attached to the bicyclic ring system. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with methyl acrylate, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Mécanisme D'action
The mechanism of action of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure and functional groups contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but lacks the methyl group.
5-Norbornene-2-carboxylic acid: Another bicyclic compound with a similar framework.
2-Acetyl-5-norbornene: Contains an acetyl group instead of a carboxylic acid.
Uniqueness
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the methyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance its utility in various chemical reactions and applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-Methylcyclohexanone", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of 2-Methylcyclohexanone with sodium borohydride in methanol to yield 2-Methylcyclohexanol", "Step 2: Oxidation of 2-Methylcyclohexanol with acetic acid and sodium hydroxide to yield 2-Methylcyclohexanone", "Step 3: Reaction of 2-Methylcyclohexanone with chloroacetic acid in the presence of sodium bicarbonate to yield 2-Methylbicyclo[2.2.1]hept-5-en-2-one", "Step 4: Hydrolysis of 2-Methylbicyclo[2.2.1]hept-5-en-2-one with hydrochloric acid to yield 2-Methylbicyclo[2.2.1]hept-5-en-2-ol", "Step 5: Oxidation of 2-Methylbicyclo[2.2.1]hept-5-en-2-ol with sodium chlorite in the presence of acetic acid to yield 2-Methylbicyclo[2.2.1]hept-5-en-2-one", "Step 6: Reaction of 2-Methylbicyclo[2.2.1]hept-5-en-2-one with sodium hydroxide in water to yield 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid", "Step 7: Purification of the product by extraction with diethyl ether, drying with sodium sulfate, and recrystallization from a suitable solvent." ] } | |
Numéro CAS |
32190-82-2 |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6?,7?,9-/m1/s1 |
Clé InChI |
JIHFJSOMLKXSSQ-QXUHLLMWSA-N |
SMILES isomérique |
C[C@]1(CC2CC1C=C2)C(=O)O |
SMILES |
CC1(CC2CC1C=C2)C(=O)O |
SMILES canonique |
CC1(CC2CC1C=C2)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


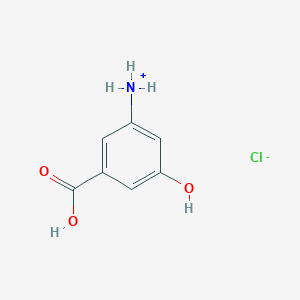

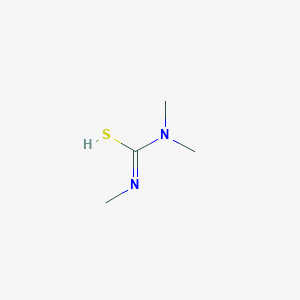
![rac-endo-2-Bornanamin hydrochlorid [German]](/img/structure/B7722568.png)
![[Amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]azanium;chloride](/img/structure/B7722569.png)


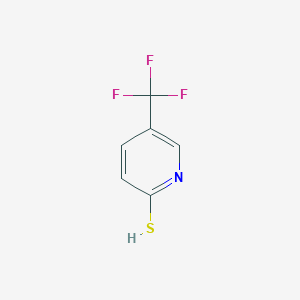
![[3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7722619.png)
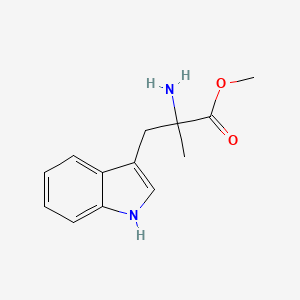
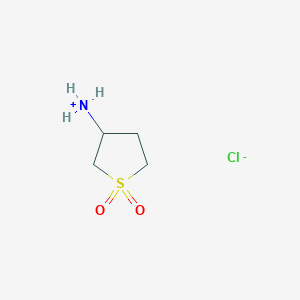
![[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7722645.png)
